Methyl 2-aminohex-4-ynoate
Overview
Description
Methyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group attached to a hexynoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminohex-4-ynoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminohex-4-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohex-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxohex-4-ynoate.
Reduction: Reduced products like 2-aminohex-4-ene or 2-aminohexane.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-aminohex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-aminohex-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminohex-4-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 2-aminohexanoate: Similar structure but with a single bond instead of a triple bond.
Ethyl 2-aminohex-4-ynoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-aminohex-4-ynoate is unique due to the presence of both an amino group and a triple bond in its structure. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-aminohex-4-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h6H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIICCBOPBJQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734726 | |
Record name | Methyl 2-aminohex-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874097-01-5 | |
Record name | Methyl 2-aminohex-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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